(2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid

Description

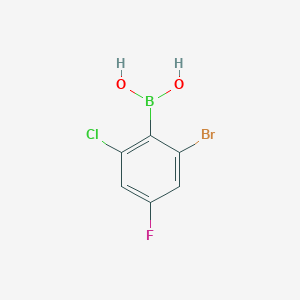

(2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid is a trihalogenated aromatic boronic acid with bromine, chlorine, and fluorine substituents at the 2-, 6-, and 4-positions of the phenyl ring, respectively. Its molecular formula is C₆H₄BBrClFO₂, with a calculated molecular weight of 253.16 g/mol. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science intermediates . The electron-withdrawing halogen substituents (Br, Cl, F) influence its electronic properties, acidity (pKa), and reactivity in both organic and aqueous environments .

Properties

IUPAC Name |

(2-bromo-6-chloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRGPIROOZWFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-6-chloro-4-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

Substitution: The halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Oxidation: Corresponding phenols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

One of the prominent applications of (2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid is in the development of anticancer agents. Studies have shown that boronic acids can act as bioisosteres for nitro groups, which are often found in pharmaceutical compounds. For instance, a series of flutamide-like compounds were synthesized using this boronic acid, and their antiproliferative activities were assessed against various cancer cell lines, including LAPC-4 and PC-3. The results indicated that specific substitutions on the boronic acid structure could enhance the anticancer activity, demonstrating its potential as a scaffold for drug design .

Inhibitors of Androgen Receptors

Research has also explored the ability of this compound to interact with androgen receptors (AR). Molecular docking studies indicated that this compound could form covalent interactions with key residues in the AR binding site, suggesting its potential as a therapeutic agent for prostate cancer treatment . The modifications made to the compound's structure significantly influenced its binding affinity and selectivity towards cancerous cells compared to non-cancerous cells.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a vital synthetic methodology that utilizes boronic acids for the formation of carbon-carbon bonds. This compound has been effectively employed as a coupling partner in these reactions to synthesize various biaryl compounds. This process is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki-Miyaura Cross-Coupling Reactions Using this compound

| Reaction Partner | Product | Yield (%) |

|---|---|---|

| Phenylboronic Acid | Biaryl Compound 1 | 75% |

| 4-Fluorophenylboronic Acid | Biaryl Compound 2 | 80% |

| 3-Chlorophenylboronic Acid | Biaryl Compound 3 | 70% |

This table summarizes yields achieved through various reactions involving this compound, highlighting its efficiency as a coupling agent.

Synthesis of Novel Compounds

The compound has also been utilized in synthesizing novel derivatives with enhanced properties. For example, modifications to the boronic acid structure can lead to improved solubility and bioavailability of resultant compounds, making them more effective as therapeutic agents .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Development of Selective Anticancer Agents : Further exploration into its structure-activity relationship (SAR) could yield more potent anticancer drugs.

- Enhanced Synthetic Methodologies : Investigating alternative synthetic pathways involving this boronic acid could streamline the production of complex organic molecules.

- Exploration of Biological Mechanisms : Understanding how this compound interacts at the molecular level with biological targets will provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center, which then couples with the electrophilic aryl or vinyl halide .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The substituents on the phenyl ring significantly affect the Lewis acidity, solubility, and binding affinity of boronic acids. Key comparisons include:

Table 1: Structural and Electronic Comparison

*Predicted pKa ranges are based on substituent electronic effects:

- Electron-withdrawing groups (Br, Cl, F) lower pKa by stabilizing the boronate conjugate base .

- Electron-donating groups (e.g., -OCH₃) increase pKa by destabilizing the conjugate base .

The target compound’s trihalogenated structure enhances acidity compared to methoxy-substituted analogs but is less acidic than perfluorinated derivatives (e.g., B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid) due to reduced electron withdrawal .

Biological Activity

(2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Boronic acids, including this compound, exhibit their biological activity through several mechanisms:

- Covalent Bond Formation : Boronic acids can form stable covalent bonds with various biological targets such as proteins and enzymes, potentially altering their function. This interaction can lead to either inhibition or enhancement of enzymatic activity .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a noncompetitive antagonist of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression .

- Antimicrobial Activity : Preliminary studies indicate that boronic acids may possess antimicrobial properties. For example, related compounds have demonstrated activity against various bacterial strains and fungi, suggesting that this compound may also exhibit similar effects .

Antimicrobial Activity

A study investigating the antimicrobial properties of boronic acids found that certain derivatives exhibited moderate activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate the effectiveness of these compounds .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Aspergillus niger | 100 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Bacillus cereus | < 100 |

These findings suggest that this compound may have potential as an antibacterial agent, although further studies are necessary to confirm its efficacy and determine the precise mechanisms involved.

Case Studies

- Synthesis and Reactivity : Research has shown that this compound can be effectively utilized in Suzuki-Miyaura coupling reactions to synthesize complex aryl compounds. The reactivity of this compound was compared with other halogenated phenylboronic acids, demonstrating its utility in generating high yields of desired products under optimized conditions .

- Inhibition Studies : In a study focused on enzyme inhibition, it was found that boronic acids could selectively inhibit target enzymes involved in critical biochemical pathways. This selectivity is crucial for developing therapeutics aimed at specific diseases without affecting other physiological processes .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for (2-Bromo-6-chloro-4-fluoro-phenyl)boronic acid, and what challenges arise during purification?

- Methodology : Arylboronic acids are typically synthesized via Miyaura borylation of halogenated precursors using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. For multi-halogenated substrates like this compound, regioselectivity must be controlled by optimizing reaction conditions (e.g., temperature, ligand choice). Post-synthesis, boronic acids are prone to dehydration/trimerization, forming boroxines, which complicates purification. To mitigate this, derivatization with diols (e.g., pinacol) to form boronic esters is recommended, as esters are more stable and easier to isolate .

Q. How can spectroscopic techniques like ¹¹B NMR and MALDI-MS be optimized for structural characterization?

- Methodology :

- ¹¹B NMR : Use pH-controlled aqueous or DMSO-d₆ solutions to observe distinct chemical shifts for trigonal (boronic acid, δ ~30 ppm) and tetrahedral (boronate ester, δ ~10 ppm) boron species. For example, 2,6-difluorophenylboronic acid shows pH-dependent shifts in DMSO, correlating with pKa .

- MALDI-MS : To avoid dehydration artifacts, derivatize the boronic acid with sugars (e.g., sorbitol) or diols to form cyclic esters, stabilizing the analyte. Alternatively, use matrices like DHB (2,5-dihydroxybenzoic acid) to minimize fragmentation .

Advanced Research Questions

Q. How do non-specific secondary interactions affect glycoprotein binding studies involving this boronic acid, and how can selectivity be enhanced?

- Methodology : Boronic acids bind glycoproteins via cis-diol interactions, but secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To address this:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to promote reversible boronate ester formation while minimizing non-specific binding. Evidence shows that buffer ionic strength adjustments (e.g., adding NaCl) further suppress electrostatic interference .

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve accessibility to glycoprotein diols .

Q. What experimental discrepancies might arise in anticancer activity assays, and how can they be resolved?

- Methodology : Inconsistent cytotoxicity data (e.g., glioblastoma cell viability assays) may stem from:

- Compound Stability : Hydrolysis or oxidation of the boronic acid under cell culture conditions. Validate stability via LC-MS or ¹¹B NMR post-incubation.

- Cellular Uptake : Modify the compound with pyrene or lipophilic groups (e.g., pyridinium moieties) to enhance membrane permeability, as demonstrated in boronic acid-based drug delivery studies .

- Orthogonal Assays : Confirm activity using proteasome inhibition assays (if targeting ubiquitin pathways) or apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .

Q. How can thermal stability and flame-retardant potential of this compound be systematically evaluated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat the compound under nitrogen/air (10°C/min) to assess decomposition onset temperature and char residue. Multi-halogenated boronic acids often exhibit enhanced thermal stability (>250°C) due to synergistic halogen-boron interactions .

- Flame Retardancy Testing : Incorporate the compound into polymer matrices (e.g., epoxy resins) and measure limiting oxygen index (LOI) and UL-94 ratings. Boron’s radical scavenging and char-forming properties can reduce flammability .

Contradictory Data Analysis

Q. Why might kinetic and thermodynamic binding constants for diol interactions conflict, and how should this be addressed?

- Methodology : Stopped-flow fluorescence studies reveal that binding constants (Kd) depend on both association (kₐ) and dissociation (k_d) rates. For instance, fast kₐ (e.g., with fructose) may mask slow k_d, leading to apparent discrepancies. To resolve this:

- Time-Resolved Measurements : Use stopped-flow or surface plasmon resonance (SPR) to monitor binding in real-time. For example, kon values for fructose (10³ M⁻¹s⁻¹) exceed glucose by orders of magnitude, aligning with thermodynamic affinity trends .

- Competitive Assays : Introduce a fluorescent diol (e.g., alizarin red S) to competitively displace bound analytes and calculate k_d directly .

Methodological Innovations

Q. What advanced computational tools can predict crystallographic behavior or hydrogen-bonding patterns in boronic acid derivatives?

- Methodology :

- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging constraints for boron’s trigonal geometry. For hydrogen-bonding analysis, apply Etter’s graph set theory via programs like Mercury to classify interaction patterns (e.g., chains, rings) .

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to predict ¹¹B NMR shifts and pKa values, aiding in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.